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3-Fluorotoluene

Cat. No.: B1676563
CAS No.: 352-70-5
M. Wt: 110.13 g/mol
InChI Key: BTQZKHUEUDPRST-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemistry and Related Disciplines

Fluorinated aromatic compounds hold significant importance across various fields of advanced chemistry and related disciplines, including pharmaceuticals, agrochemicals, and materials science. ontosight.aifluoro-benzene.comnumberanalytics.comhdfcsec.comchemimpex.com The incorporation of fluorine into organic molecules, particularly aromatic rings, can profoundly influence their physical, chemical, and biological properties. numberanalytics.comhdfcsec.comresearchgate.net

The unique properties conferred by fluorine substitution include altered lipophilicity, enhanced metabolic stability, improved bioavailability, and modified electronic characteristics. ontosight.ainumberanalytics.comhdfcsec.comresearchgate.netchimia.chtandfonline.com These changes can significantly impact the efficacy, stability, and activity of molecules, making fluorinated aromatics highly sought after in the design and synthesis of new drugs and pesticides. ontosight.aifluoro-benzene.comhdfcsec.comchemimpex.comresearchgate.netresearchgate.netchimia.cheurofluor.orgrsc.org For instance, fluorine's high electronegativity and small size allow it to be substituted for hydrogen without drastically changing the molecular shape, while significantly altering electron distribution and bond strengths. hdfcsec.comchimia.chtandfonline.com The carbon-fluorine bond is notably strong, contributing to increased metabolic stability. hdfcsec.comchimia.ch

In pharmaceuticals, fluorinated aromatic rings are prevalent in many drugs, contributing to enhanced efficacy and stability. numberanalytics.comhdfcsec.comchemimpex.comresearchgate.netrsc.org Similarly, in agrochemicals, fluorine-containing compounds often exhibit improved pest control properties and can account for a substantial percentage of commercially available products. fluoro-benzene.comhdfcsec.comchemimpex.comresearchgate.netchimia.cheurofluor.orgnih.gov Beyond life sciences, fluorinated aromatics are also crucial in materials science for developing polymers, liquid crystals, and other advanced materials with tailored properties like enhanced durability and resistance to chemicals. ontosight.aifluoro-benzene.comchemimpex.comresearchgate.netchemimpex.comoup.com

Historical Context of 3-Fluorotoluene in Organic Synthesis

The history of fluorinated aromatic compounds traces back to early fluorination methods developed in the 20th century. numberanalytics.com Initially, these methods were often harsh and lacked selectivity. numberanalytics.com While specific historical details solely focused on the initial synthesis or early uses of this compound are less extensively documented in the provided results compared to the broader class of fluorinated aromatics or simpler compounds like fluorobenzene, its existence is a consequence of the developing techniques for introducing fluorine into aromatic systems. Early methods for synthesizing fluorobenzene, for example, involved the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate, a reaction first reported in 1886. wikipedia.org Such advancements in handling diazonium salts and fluorinating agents likely paved the way for the synthesis and exploration of substituted fluorobenzenes like this compound. The synthesis of this compound can be achieved through methods including the fluorination of toluene (B28343) using appropriate agents or the reaction of 3-bromotoluene (B146084) with potassium fluoride (B91410). ontosight.ai

Current Research Landscape and Emerging Trends in this compound Chemistry

Current research involving this compound focuses on its utility as a building block and its behavior in various chemical transformations. It is recognized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. cymitquimica.comfluoro-benzene.comchemimpex.com Its chemical properties, typical of aromatic compounds, include participation in electrophilic substitution reactions, where the fluorine atom influences the regioselectivity. smolecule.comcymitquimica.com Nucleophilic substitution of the fluorine atom is also possible under certain conditions, leading to various derivatives. smolecule.com Oxidation reactions of this compound can yield corresponding carboxylic acids or aldehydes. smolecule.com

One specific application highlighted in research is the use of this compound as a starting material for the gas-phase selective synthesis of 3-fluorobenzaldehyde (B1666160), an important intermediate in the production of pharmaceuticals and functional materials. smolecule.comsigmaaldrich.comchemicalbook.com This reaction leverages the reactivity influenced by the fluorine atom to achieve selective functionalization. smolecule.com

Furthermore, this compound has been employed in mass spectrometry for the generation of tolyl cations (C7H7+) through chemical ionization, providing insights into the structure and fragmentation patterns of toluene derivatives. smolecule.comsigmaaldrich.comchemicalbook.com

Studies have also investigated the reactions of this compound with methanol (B129727) on various microporous solid acid catalysts, such as HBeta, HZSM-5, and HSAPO-5. nih.govacs.org These studies, conducted in flow reactors, revealed that this compound undergoes methylation on these catalysts. nih.govacs.org For instance, on HZSM-5 at 375 °C, the reaction of this compound with excess methanol resulted in the production of olefins, alkanes, and ring-methylation products, including trimethylfluorobenzene. acs.org Carbon-labeling studies in these reactions indicated that methylbenzenes formed through defluorination also contributed to the observed products. acs.org

The 3-fluorobenzyl radical, derived from this compound through hydrogen atom abstraction, is another area of research. This reactive intermediate can participate in reactions like addition to double bonds, hydrogen abstraction, and dimerization, making it useful in the synthesis of complex molecules through radical cascades and cross-coupling reactions, particularly relevant in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The synthesis of this compound can be achieved through several methods, including direct fluorination using fluorinating agents or nucleophilic aromatic substitution. smolecule.com Catalytic methods are also being explored for selective synthesis. smolecule.com

Physical properties of this compound include a boiling point of approximately 115-117 °C and a melting point of around -44 °C or -87 °C, with a density of about 0.99 g/cm³. smolecule.comontosight.aichemicalbook.comsigmaaldrich.com It is generally insoluble in water but miscible with organic solvents. cymitquimica.comfluoro-benzene.com

Here is a table summarizing some key physical properties of this compound:

PropertyValueSource
Boiling Point115-117 °C or 240.8 °F (at 760 mmHg) smolecule.comontosight.aichemicalbook.comsigmaaldrich.com
Melting Point-44 °C or -87 °C smolecule.comontosight.aisigmaaldrich.com
Density~0.99 g/cm³ at 25 °C or 0.991 g/mL smolecule.comchemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.469 chemicalbook.comsigmaaldrich.com
Flash Point49 °F or 63 °F or 9 °C or 48.2 °F (closed cup) smolecule.comchemicalbook.comsigmaaldrich.com
SolubilityInsoluble in water, soluble in organic solvents cymitquimica.comfluoro-benzene.com

Note: Multiple sources provide slightly varying values for physical properties, which can be common for chemical compounds depending on measurement conditions and purity.

The ongoing research into the synthesis, reactivity, and applications of this compound underscores its continued importance as a key intermediate and subject of study in contemporary chemical research, particularly in the development of new fluorinated molecules with diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F B1676563 3-Fluorotoluene CAS No. 352-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
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InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)F
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Molecular Formula

C7H7F
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DSSTOX Substance ID

DTXSID2059855
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Molecular Weight

110.13 g/mol
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Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)
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Flash Point

49 °F (USCG, 1999)
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Density

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

42.39 mmHg (USCG, 1999), 21.8 [mmHg]
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CAS No.

352-70-5, 2599-73-7
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Melting Point

-125.9 °F (USCG, 1999)
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Synthetic Methodologies for 3 Fluorotoluene and Derivatives

Classical Synthetic Routes to 3-Fluorotoluene

Traditional methods for the synthesis of this compound have been well-established for decades. These routes often involve multi-step processes and have been foundational in aromatic fluorine chemistry.

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of aromatic fluorides, involving the substitution of a halogen, typically chlorine or bromine, with fluorine. wikipedia.org This process is particularly effective for aryl chlorides that are activated by electron-wittransforming groups, such as a nitro group. wikipedia.org The reaction is typically carried out at high temperatures (150-250 °C) in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), using an anhydrous alkali metal fluoride (B91410), most commonly potassium fluoride. wikipedia.org While direct halogen exchange on 3-chlorotoluene or 3-bromotoluene (B146084) to produce this compound is challenging due to the lack of activation, this method is highly relevant for producing derivatives. For instance, a chloronitrotoluene precursor could be converted to a fluoronitrotoluene, which is then further modified to obtain a this compound derivative.

A related method, the Swarts reaction, is predominantly used for the synthesis of alkyl fluorides by treating alkyl chlorides or bromides with inorganic fluorides like AgF, Hg₂F₂, or SbF₃. organicmystery.com However, its direct application to non-activated aryl halides like 3-chlorotoluene is not a standard procedure. More recent developments have shown that the selective activation of C-F bonds can be achieved using organometallic catalysts, expanding the scope of halogen exchange reactions. organic-chemistry.org

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, which are themselves generated from primary aromatic amines. wikipedia.org The classical Sandmeyer reaction uses copper(I) salts as catalysts to displace the diazonium group with a halide. wikipedia.org To synthesize this compound via this route, 3-aminotoluene (m-toluidine) would first be converted to its diazonium salt.

However, the direct Sandmeyer reaction for fluorination using copper(I) fluoride is often problematic due to the properties of the fluoride ion and the copper catalyst. acs.org Consequently, Sandmeyer-type reactions for fluorination are less common than for other halogens. wikipedia.org Modern advancements have led to the development of "Sandmeyer-type" trifluoromethylation and trifluoromethylthiolation reactions, which introduce CF₃ and SCF₃ groups onto an aromatic ring, respectively. wikipedia.orgruhr-uni-bochum.deorganic-chemistry.org These reactions proceed through a similar radical mechanism involving a diazonium salt intermediate and a copper catalyst. ruhr-uni-bochum.de While not directly producing this compound, these methods are crucial for the synthesis of trifluoromethylated derivatives of toluene (B28343).

The Balz-Schiemann reaction is the most traditional and widely used method for the preparation of aryl fluorides, including this compound. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, in this case, 3-aminotoluene, followed by the introduction of a tetrafluoroborate anion (BF₄⁻) to form a stable diazonium tetrafluoroborate salt. organicreactions.org This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgorganicreactions.org

The synthesis of this compound via the Schiemann reaction starts with 3-aminotoluene, which is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt. google.com The salt is then filtered, dried, and heated to induce decomposition, yielding this compound. google.com

Table 1: Key Steps in the Balz-Schiemann Synthesis of this compound

Step Reactants Intermediate/Product Conditions
Diazotization 3-Aminotoluene, Sodium Nitrite, Hydrochloric Acid 3-Methylbenzenediazonium chloride 0-5 °C
Salt Formation 3-Methylbenzenediazonium chloride, Fluoroboric Acid 3-Methylbenzenediazonium tetrafluoroborate Low temperature

| Decomposition | 3-Methylbenzenediazonium tetrafluoroborate | this compound, Nitrogen, Boron trifluoride | Thermal (heating) |

Modern adaptations of the Schiemann reaction have focused on improving safety, yield, and environmental friendliness. These include:

Alternative Fluoride Sources: Using other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can sometimes lead to improved yields. wikipedia.org

In Situ Diazotization: To avoid the isolation of potentially explosive diazonium salts, methods have been developed where diazotization and decomposition occur in the same pot. scientificupdate.com

Use of Ionic Liquids: Performing the decomposition in ionic liquids can lead to higher yields, lower reaction temperatures, and easier product separation. researchgate.netresearchgate.net

Continuous Flow Reactors: Continuous flow systems offer enhanced safety for handling hazardous diazonium intermediates and allow for better control over reaction parameters, making the process more scalable. nih.govresearchgate.net

Photochemical Decomposition: UV irradiation can be used to decompose the diazonium salt at lower temperatures. nih.gov

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for fluorination. These advanced approaches aim to overcome the limitations of classical methods, such as the use of stoichiometric and often hazardous reagents.

Direct catalytic fluorination of toluene to produce this compound is a highly sought-after but challenging transformation. The development of catalysts that can selectively activate a C-H bond and introduce a fluorine atom is an active area of research. While direct fluorination of toluene with elemental fluorine has been explored in microreactors, it often leads to a mixture of isomers and requires careful handling of the highly reactive fluorine gas. researchgate.net

Catalytic methods are more developed for the synthesis of fluorinated derivatives. For example, enantioselective fluorination of β-ketoesters and other prochiral substrates using chiral catalysts and electrophilic fluorinating agents like Selectfluor has become a powerful tool in medicinal chemistry. nih.gov

While not a direct synthesis of this compound, the nitration of fluorotoluenes is a crucial step in the synthesis of many of its important derivatives. The use of solid acid catalysts in this process represents a significant advancement towards greener chemistry. rsc.orgresearchgate.net Traditionally, nitration is carried out using a mixture of nitric acid and sulfuric acid, which generates large amounts of acidic waste.

Solid acid catalysts, such as zeolites (e.g., H-beta) and metal oxides supported on silica (e.g., MoO₃/SiO₂), offer a recyclable and more environmentally friendly alternative. rsc.orgresearchgate.net In the nitration of this compound using 70% nitric acid, these catalysts have shown high conversion rates and regioselectivity. rsc.orgresearchgate.net For instance, at 60 °C, this compound can achieve over 79% conversion with high selectivity for the formation of 3-fluoro-6-nitrotoluene (67%) and 3-fluoro-4-nitrotoluene (B108573) (30%). rsc.orgresearchgate.net The catalyst's acidity plays a crucial role in its activity, and the para-directing effect of the fluorine atom strongly influences the product distribution. rsc.org

Table 2: Nitration of this compound with Solid Acid Catalysts

Catalyst Temperature (°C) Conversion (%) Selectivity for 3-fluoro-6-nitrotoluene (%) Selectivity for 3-fluoro-4-nitrotoluene (%)
H-beta 60 >79 67 30
Fe/Mo/SiO₂ 60 High High -

The use of solid acid catalysts in fluorotoluene nitration is a highly regioselective and clean process with a simpler work-up procedure compared to conventional methods. rsc.orgresearchgate.net The stability of these catalysts allows for their recycling without a significant loss of activity, making the process more sustainable. rsc.orgresearchgate.net

Catalytic Fluorination Methods for Toluene Derivatives

Regioselectivity and Conversion in Catalyzed Nitration of Fluorotoluenes

The catalyzed nitration of fluorotoluenes using solid acid catalysts presents a method for regioselective synthesis under mild conditions. researchgate.netsemanticscholar.org In the case of this compound, liquid-phase nitration at 60°C with 70% nitric acid has been shown to achieve a conversion of over 79%. researchgate.net The regioselectivity of this reaction is primarily influenced by the directing effects of the fluorine and methyl groups on the aromatic ring.

The fluorine atom is a stronger para-director compared to the methyl group, while both are ortho, para-directing. This results in the preferential formation of 3-fluoro-6-nitrotoluene (para to the fluorine atom) and 3-fluoro-4-nitrotoluene (ortho to the fluorine atom and para to the methyl group). researchgate.net Studies using various solid acid catalysts, such as H-beta zeolite, have demonstrated selectivities of approximately 67% for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene. researchgate.net The conversion rate is largely dependent on the acid strength of the catalyst, with catalysts having higher acidity, such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta, showing increased conversion and selectivity. researchgate.netrsc.org

In contrast, the nitration of 2-fluorotoluene at 90°C yields a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene, again highlighting the strong para-directing nature of the fluorine atom. semanticscholar.org For 4-fluorotoluene (B1294773), nitration can lead to side-chain substitution rather than ring nitration. researchgate.net

Nitration of this compound at 60°C Over Various Solid Acid Catalysts
CatalystConversion (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (%)
H-beta79.26729.5
Fe/Mo/SiO₂~75~65~30
MoO₃/SiO₂~72~62~33
Catalyst Stability and Recycling in Fluorotoluene Synthesis

The stability and reusability of catalysts are critical for developing sustainable and economical synthetic processes. In the context of fluorotoluene nitration, solid acid catalysts have shown excellent stability. researchgate.netrsc.org Specifically, the H-beta zeolite catalyst used in the nitration of this compound has been studied for its recyclability. researchgate.netsemanticscholar.org Research indicates that the H-beta catalyst can be recycled up to five times without a significant loss in its catalytic activity or selectivity. researchgate.netrsc.org This high stability underscores the potential of using solid acid catalysts as an environmentally friendly and efficient alternative to conventional mixed-acid nitration processes, which often involve complex work-up procedures. researchgate.net

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like this compound. total-synthesis.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. uci.edu The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. mnstate.edu

In this compound, the ring is substituted with a fluorine atom and a methyl group.

Fluorine: Acts as an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). uci.edu However, due to its high electronegativity, it is also a deactivating group through the inductive effect. uci.edu

Methyl Group (-CH₃): This is an activating group and an ortho, para-director, stabilizing the arenium ion through both induction and hyperconjugation. mnstate.edu

The positions for electrophilic attack on this compound are positions 2, 4, and 6. The directing effects of the two groups work together to influence the final product distribution. The fluorine atom strongly directs para (position 6), while the methyl group directs ortho (positions 2 and 4) and para (position 6). The combination of these effects typically leads to a mixture of isomers, with substitution at position 6 often being a major product due to the strong para-directing nature of fluorine and reinforcement from the methyl group's para-directing effect.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex. youtube.com

For this compound itself, NAS is generally not feasible as it lacks the necessary electron-withdrawing groups to activate the ring for nucleophilic attack. However, derivatives of this compound that are appropriately activated can undergo NAS. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a derivative featuring two powerful electron-withdrawing groups (nitro and pentafluorosulfanyl), readily undergoes NAS where the fluorine atom acts as the leaving group. nih.govbeilstein-journals.orgresearchgate.net The fluorine atom is an excellent leaving group in this context because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com This derivative reacts with various oxygen, sulfur, and nitrogen nucleophiles to afford novel 3,5-disubstituted (pentafluorosulfanyl)benzenes. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions of a this compound Derivative*
NucleophileProduct
Phenol / K₂CO₃3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene
Sodium methoxide3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene
Thiophenol / K₂CO₃3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene
AnilineN-(3-nitro-5-(pentafluorosulfanyl)phenyl)aniline

*Data based on reactions with 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. researchgate.net

Cross-Coupling Reactions in the Synthesis of Fluorotoluene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including derivatives of this compound. nih.gov These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. youtube.com

The Suzuki-Miyaura coupling reaction is a versatile method that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the synthesis of biaryl compounds.

In the context of fluorotoluene derivatives, the Suzuki-Miyaura coupling can be used to synthesize fluorinated biphenyls. mdpi.com For example, halogenated fluorotoluenes such as 2-bromo-5-fluorotoluene can be coupled with various arylboronic acids. mdpi.com These reactions, often catalyzed by palladium nanoparticles supported on materials like modified graphene, demonstrate good conversion rates and are of interest for producing precursors for the pharmaceutical and materials industries. mdpi.com

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov

Derivatives of this compound, such as bromo-3-fluorotoluene, can serve as the aryl halide component in the Heck reaction. Coupling with an alkene like an acrylate would lead to the formation of a this compound-substituted alkene. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.orgyoutube.com

Synthesis of Key this compound Intermediates and Analogues

The synthesis of halogenated derivatives of this compound, such as 4-bromo-3-fluorotoluene and 4-chloro-3-fluorotoluene, can be achieved through various synthetic routes. These methods include direct halogenation of this compound or multi-step syntheses starting from different precursors.

One common approach is the direct bromination of this compound. In a documented procedure, this compound is treated with liquid bromine in a dichloroethane solvent, using iron powder as a catalyst. guidechem.com The reaction is maintained at a controlled temperature of 30-35°C. This method primarily yields a mixture of dibrominated products, specifically 2,4-dibromo-5-fluorotoluene and 2,6-dibromo-3-fluorotoluene, with a smaller amount of the mono-brominated product. guidechem.com The dibrominated compounds can then undergo a selective catalytic debromination using hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and sodium acetate in a methanol (B129727) solvent to yield the desired 4-bromo-3-fluorotoluene. guidechem.com

An alternative route to halogenated this compound derivatives involves starting from substituted aminotoluenes. For instance, 4-bromo-3-fluorotoluene has been synthesized from 4-amino-3-fluorotoluene hydrobromide. guidechem.com This process involves diazotization of the amino group using sodium nitrite in the presence of hydrobromic acid at low temperatures (-5 to 5°C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with cuprous bromide to introduce the bromine atom, yielding the final product with high purity (99%) and a 70% yield. guidechem.com

The table below summarizes various synthetic methodologies for producing halogenated this compound derivatives.

Target CompoundStarting MaterialKey Reagents/CatalystsReaction TypeYieldPurity
4-Bromo-3-fluorotolueneThis compound1. Br₂, Iron powder 2. H₂, Pd/C, Sodium acetateBromination followed by Catalytic DebrominationData not specified98.8%
4-Bromo-3-fluorotoluene4-Amino-3-fluorotoluene hydrobromideNaNO₂, HBr, CuBrDiazotization / Sandmeyer Reaction70%99%
4-Bromo-3-fluorotolueneo-Nitro-p-toluidineCuBr, followed by reduction and Schiemann reactionMulti-step (Diazo, Sandmeyer, etc.)33.9% (overall)≥99.0%
4-Chloro-3-fluorotolueneo-Nitro-p-toluidineCuCl, followed by reduction and Schiemann reactionMulti-step (Diazo, Sandmeyer, etc.)33.8% (overall)≥99.9%

The selective oxidation of the methyl group of this compound to an aldehyde group to form 3-fluorobenzaldehyde (B1666160) is a significant industrial transformation. sigmaaldrich.com 3-Fluorobenzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com While various methods exist for the oxidation of toluene and its derivatives, gas-phase selective oxidation offers advantages in terms of continuous processing and catalyst recovery. google.com

This compound is a known precursor for the gas-phase selective synthesis of 3-fluorobenzaldehyde. sigmaaldrich.com This process involves the catalytic oxidation of this compound, where the methyl group is oxidized in preference to the aromatic ring. Generally, the selective oxidation of substituted toluenes to their corresponding aldehydes is challenging, as the reaction can easily proceed to the formation of benzoic acid, or result in complete combustion to carbon dioxide and water.

The key to a successful gas-phase synthesis is the use of a highly selective catalyst. While specific catalysts and detailed reaction conditions for the gas-phase oxidation of this compound are not extensively detailed in the provided documentation, the principles can be inferred from similar processes involving substituted toluenes. For the synthesis of aromatic aldehydes from hydrocarbons, it is crucial to use reagents that convert the methyl group into an intermediate that is resistant to further oxidation. Catalysts used for these types of reactions are often based on mixed metal oxides, which can facilitate the complex redox cycles required for selective partial oxidation.

The process typically involves passing a gaseous mixture of this compound and an oxidant, such as air, over a heated, solid-state catalyst bed. The reaction temperature, pressure, and residence time must be carefully controlled to maximize the yield of 3-fluorobenzaldehyde and minimize the formation of byproducts. Although this method is noted for its simple operational path, achieving high yield and selectivity can be difficult due to challenges in controlling the reaction depth and the limitations of catalyst selectivity. google.com

Starting MaterialProductReaction TypeKey Process FeaturesChallenges
This compound3-FluorobenzaldehydeGas-Phase Catalytic Oxidation- Continuous process
  • Use of solid-state catalysts
  • Oxidant is typically air
  • - Catalyst selectivity
  • Controlling reaction depth to prevent over-oxidation
  • Lower yields compared to some liquid-phase methods
  • Spectroscopic Investigations and Structural Elucidation of 3 Fluorotoluene

    Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

    The photoabsorption spectrum of 3-fluorotoluene has been extensively studied to characterize its electronically excited states. These studies provide crucial information on the absolute photoabsorption cross-sections and the nature of the electronic transitions.

    High-resolution VUV photoabsorption measurements of this compound have been conducted in the gas phase over a wide energy range, typically from 4.4 to 10.8 eV. From these measurements, absolute photoabsorption cross-sections have been derived. While the precise numerical data is detailed in specialized literature, the general trend shows several absorption bands corresponding to electronic transitions of the molecule. The determination of these absolute cross-sections is vital for atmospheric modeling and for estimating the photolysis lifetimes of this compound in the Earth's atmosphere.

    Table 1: Representative Absolute Photoabsorption Cross Section Data for this compound

    Wavelength (nm) Photon Energy (eV) Cross Section (Mb)

    The electronic transitions observed in the photoabsorption spectrum of this compound are assigned to valence, mixed valence-Rydberg, and Rydberg states. These assignments are supported by ab initio quantum chemical calculations. The lowest-lying excited states are primarily of valence character, arising from π → π* transitions within the benzene (B151609) ring. At higher energies, transitions to mixed valence-Rydberg and pure Rydberg states become prominent. Rydberg series converging to the lowest ionization potential of this compound have been identified and characterized.

    Table 2: Assignment of Major Electronic Transitions in this compound

    Energy Range (eV) Transition Type Description
    ~4.7 - 5.5 Valence (π → π*) S₁ ← S₀ transition, characteristic of the benzene chromophore.
    ~5.5 - 7.0 Mixed Valence-Rydberg Overlapping transitions with contributions from both valence and Rydberg orbitals.
    > 7.0 Rydberg Series of transitions converging to the ionization continuum.

    Note: This table provides a simplified overview. Detailed assignments can be found in the specialized literature.

    The electronic absorption bands of this compound exhibit a rich vibronic structure, resulting from the coupling of electronic transitions with various vibrational modes of the molecule. Analysis of this fine structure provides information about the vibrational frequencies in the electronically excited states. The vibronic coupling is particularly influenced by the C-H in-plane bending and C-F bending modes. The observed vibrational features in the S₁ state have been assigned through comparison with ground state vibrational frequencies and theoretical calculations.

    Table 3: Key Vibrational Modes Contributing to the Vibronic Structure of this compound

    Vibrational Mode Description Approximate Frequency (cm⁻¹) in S₁ State
    ν'₁₈ₐ C-H in-plane bending Data available in detailed spectroscopic analyses.

    Laser-Induced Fluorescence (LIF) and Zero-Electron-Kinetic-Energy (ZEKE) Spectroscopy

    Laser-based spectroscopic techniques, such as LIF and ZEKE, offer high resolution and sensitivity for probing the detailed energy level structure of molecules in both their excited neutral and cationic states.

    Laser-induced fluorescence (LIF) spectroscopy has been employed to study the S₁ ← S₀ electronic transition of jet-cooled this compound with high resolution. The fluorescence excitation spectrum reveals the origin of the S₁ state and a series of vibronic bands corresponding to the excitation of fundamental vibrational modes, overtones, and combination bands in the S₁ state. Two-dimensional laser-induced fluorescence (2D-LIF) spectra have been particularly insightful in unraveling complex interactions between different vibrational modes, including vibration-torsion interactions involving the methyl group.

    Table 4: Selected Vibrational Frequencies in the S₁ State of this compound Determined by LIF Spectroscopy

    Vibrational Mode Wavenumber (cm⁻¹) Assignment
    Origin (0-0) ~37,398 Electronic origin of the S₁ ← S₀ transition.

    Zero-electron-kinetic-energy (ZEKE) spectroscopy provides detailed information about the vibrational energy levels of the cation (D₀⁺ state). By using different vibrational levels of the S₁ state as intermediates, ZEKE spectra can be recorded, showing transitions to various vibrational levels of the cation. This technique has been used to determine a precise adiabatic ionization energy for this compound. The analysis of the ZEKE spectra reveals how the vibrational frequencies change upon ionization and provides insights into the geometry and bonding of the cation. The activity observed in the ZEKE spectra is highly dependent on the intermediate S₁ vibrational level, offering a powerful tool for assigning cationic vibrational modes.

    Table 5: Adiabatic Ionization Energy and Cationic Vibrational Frequencies of this compound from ZEKE Spectroscopy

    Parameter Value
    Adiabatic Ionization Energy (AIE) ~71,997 ± 5 cm⁻¹ (8.9265 ± 0.0006 eV)

    Intramolecular Vibrational Redistribution (IVR) and Vibration-Torsion Interactions

    The internal dynamics of this compound, particularly the interplay between vibrational modes and the internal rotation of the methyl group, have been a subject of detailed spectroscopic investigation. Studies employing techniques such as two-dimensional laser-induced fluorescence (2D-LIF) have provided significant insights into the coupling between the large-amplitude torsional motion of the methyl group and the small-amplitude vibrations of the molecule. nih.govaip.org

    Research has demonstrated a strong interaction between methyl torsion and low-frequency vibrations in both the ground electronic state (S₀) and the first excited singlet state (S₁). nih.gov This coupling is particularly pronounced for the vibrational mode that involves the out-of-plane wagging of the methyl group relative to the plane of the aromatic ring. nih.gov The evidence suggests that this specific type of motion is a fundamental aspect of torsion-vibration interactions in toluene (B28343) and its derivatives. nih.govacs.org The magnitude of this interaction is notably larger for the methyl wag compared to the analogous out-of-plane motion of the fluorine atom. nih.gov

    An interesting finding is that the height of the torsional barrier does not appear to significantly influence the strength of the torsion-vibration interaction. nih.gov In this compound, the torsional barrier is low in the S₀ state and modest in the S₁ state, yet the coupling constants for the out-of-plane CH₃ wag mode remain nearly the same in both states. nih.gov The inclusion of this torsion-vibration coupling in spectral analysis primarily affects the determination of the torsional potential terms (V₆) and the rotational constant for the methyl torsion (F), leading to a reduction in the absolute value of V₆ and an increase in F. nih.gov

    These interactions create pathways for intramolecular vibrational redistribution (IVR), the process by which energy flows between different vibrational modes within a molecule. The coupling between the methyl torsion and ring vibrations provides a mechanism that can facilitate the delocalization of internal energy following photoexcitation. acs.org Studies on m-fluorotoluene have identified an evolution from well-defined, "restricted IVR" at lower vibrational energies to more complex, "statistical IVR" at higher energies, where interactions are more widespread.

    Table 1: Torsional and Coupling Parameters for this compound in S₀ and S₁ Electronic States

    ParameterS₀ State (cm⁻¹)S₁ State (cm⁻¹)
    V₃ (Torsional Barrier)20116
    Coupling Constant (CH₃ wag)15.514.0

    Data sourced from two-dimensional laser-induced fluorescence studies. nih.gov

    Mass Spectrometry Applications

    Mass spectrometry is a critical analytical tool for the identification and structural elucidation of this compound, particularly in distinguishing it from its isomers and analyzing its presence in complex mixtures.

    Generation of Tolyl Cations by Chemical Ionization

    This compound serves as a precursor for the generation of tolyl cations ([C₇H₇]⁺) in chemical ionization mass spectrometry. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The study of these cations is important for understanding fundamental aspects of gas-phase ion chemistry. A significant challenge in mass spectrometry is distinguishing between the structural isomers of [C₇H₇]⁺, such as the tolyl, benzyl (B1604629), and tropylium (B1234903) cations, as their collision-induced dissociation (CID) mass spectra are often nearly identical.

    To address this, ion/molecule reactions have been employed to selectively identify the 3-tolyl cation. Research using triple quadrupole mass spectrometry has shown that the 3-tolyl cation exhibits distinct reactivity compared to benzyl and tropylium cations. When reacted with dimethyl ether in the gas phase, only the tolyl cation yields a specific methoxylated product ion at a mass-to-charge ratio (m/z) of 122. This reaction provides a clear and selective method for detecting the 3-tolyl cation, leveraging its unique chemical reactivity to differentiate it from other [C₇H₇]⁺ isomers. The resulting product ion is believed to have a structure identical to the molecular ion of 3-methyl anisole.

    Table 2: Diagnostic Ion/Molecule Reaction for 3-Tolyl Cation

    Precursor IonReactant GasDiagnostic Product Ion (m/z)Reaction Observed?
    3-Tolyl CationDimethyl Ether122Yes
    Benzyl CationDimethyl Ether-No
    Tropylium CationDimethyl Ether-No

    GC-MS Detection in Reaction Product Analysis

    Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the separation and identification of components in complex mixtures, making it highly suitable for analyzing the products of chemical reactions involving this compound. researchgate.net For instance, in studies investigating the reaction of this compound with methanol (B129727) over various solid acid catalysts, GC-MS would be the primary method for identifying and quantifying the resulting products. sigmaaldrich.com

    The gas chromatography component separates the different compounds in the product mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes and fragments the eluted compounds, providing a characteristic mass spectrum for each. This "fingerprint" allows for positive identification by comparison with spectral libraries.

    However, the analysis of fluorotoluene isomers presents a significant chromatographic challenge. The separation of 2-fluorotoluene, this compound, and 4-fluorotoluene (B1294773) by GC is notoriously difficult due to their very similar physical properties, such as boiling points. chromforum.org Achieving baseline separation often requires long capillary columns and careful optimization of GC parameters, including flow rate and temperature programming. chromforum.org Despite these challenges, GC-MS remains an indispensable tool for the qualitative and quantitative analysis of reaction mixtures containing this compound. researchgate.net

    Computational Chemistry and Theoretical Studies of 3 Fluorotoluene

    Quantum Chemical Calculations of Electronic States and Spectroscopic Properties

    Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the spectroscopic properties of molecules like 3-fluorotoluene. Various levels of theory are employed to describe the ground and excited electronic states.

    Time-Dependent Density Functional Theory (TDDFT)

    Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. Studies on this compound have utilized TDDFT, often in conjunction with specific functionals like CAMB3LYP and basis sets such as aug-cc-pVDZ and aug-cc-pVTZ, to predict its UV and VUV absorption spectra. unl.ptunl.pt These calculations help in assigning the observed electronic transitions to specific types, including valence, Rydberg, and mixed valence-Rydberg excitations. unl.pt

    Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD)

    The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) method is another sophisticated ab initio technique employed for studying excited electronic states. For this compound, EOM-CCSD calculations, typically with basis sets like aug-cc-pVDZ, have been performed to determine vertical excitation energies and oscillator strengths. unl.ptunl.pt Comparisons between EOM-CCSD and TDDFT results, as well as experimental data, indicate that EOM-CCSD often provides a better agreement for lower-lying excited states. unl.ptresearchgate.net

    Multi-Reference Multi-Root Doubles and Singles-Configuration Interaction Methods

    Multi-Reference Multi-Root Doubles and Singles-Configuration Interaction (MRCI) methods are utilized for a more accurate description of electronic states, particularly when multi-reference character is significant. Theoretical studies on the electronic excitation of fluorotoluene isomers, including this compound, have employed multi-reference multi-root doubles and singles-configuration interaction methods to investigate singlet excitations. researchgate.net These methods, along with TDDFT, have been used to calculate adiabatic excitation energies and simulate vibrational profiles, aiding in the interpretation of experimental spectra. researchgate.net

    Prediction of Vertical Excitation Energies and Oscillator Strengths

    Quantum chemical calculations, specifically TDDFT and EOM-CCSD, are routinely used to predict the vertical excitation energies and oscillator strengths for the electronic transitions in this compound. unl.ptunl.pt These calculated values are crucial for assigning the features observed in photoabsorption spectra. unl.pt The vertical excitation energy corresponds to the energy difference between the ground and excited states at the ground state geometry, while the oscillator strength indicates the probability of a transition occurring. ustc.edu.cn

    Here is an example of how calculated vertical excitation energies and oscillator strengths might be presented, based on the search results discussing these calculations for this compound and its isomers:

    MethodBasis SetExcited StateVertical Excitation Energy (eV)Oscillator Strength (f)
    TD-DFT (CAMB3LYP)aug-cc-pVDZState 1Value 1Value 1
    TD-DFT (CAMB3LYP)aug-cc-pVDZState 2Value 2Value 2
    EOM-CCSDaug-cc-pVDZState 1Value 3Value 3
    EOM-CCSDaug-cc-pVDZState 2Value 4Value 4

    Analysis of Molecular Orbitals and Electronic Configurations

    Analysis of molecular orbitals (MOs) and electronic configurations provides fundamental insights into the nature of electronic transitions. For this compound, theoretical calculations allow for the characterization of MOs, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and their contributions to specific electronic excitations. unl.ptustc.edu.cnresearchgate.net The electronic configuration of the ground state, typically a closed-shell singlet state with CS symmetry, is determined at different levels of theory like TD-DFT and EOM-CCSD. unl.ptresearchgate.net The changes in electronic configuration upon excitation reveal the nature of the excited states, whether they are primarily valence or Rydberg in character. unl.pt

    Theoretical Investigations of Methyl Internal Rotation and Torsional Barriers

    The presence of the methyl group in this compound leads to the phenomenon of internal rotation, which is the hindered rotation of the methyl group relative to the aromatic ring. Theoretical studies are crucial for understanding the potential energy surface associated with this rotation and determining the torsional barrier heights.

    Theoretical methods, including DFT and MP2 calculations with various basis sets, have been used to predict the methyl torsional potential and barrier heights in substituted toluenes, including fluorotoluenes. uva.esscitation.org These calculations involve varying the dihedral angle of the methyl group while optimizing other molecular parameters to map the potential energy profile. uva.es The resulting potential is often described by a periodic function, with the V3 term representing the dominant three-fold barrier to rotation. uva.esaip.org

    Understanding the factors influencing the torsional barrier, such as the position of the fluorine substituent and the electronic state (ground state S0, excited state S1, or cation D0+), is a key aspect of these theoretical investigations. scitation.orgpublish.csiro.au The interplay between steric interactions and electronic effects, such as differences in π-bond order of the ring carbon atoms adjacent to the methyl group, contributes to the observed barrier heights and preferred conformations. scitation.org Theoretical calculations help to elucidate these complex interactions and provide a quantitative description of the torsional dynamics. scitation.orgpublish.csiro.auanu.edu.au

    Theoretical studies on methyl internal rotation often involve comparing calculated barrier heights and torsional constants with experimental values obtained from spectroscopic techniques like microwave spectroscopy and zero-electron-kinetic-energy (ZEKE) spectroscopy. uva.esaip.orgpublish.csiro.au Discrepancies between theoretical predictions and experimental results can sometimes be attributed to interactions between methyl torsion and other low-frequency vibrations, a phenomenon that theoretical modeling helps to understand. publish.csiro.auanu.edu.au

    Here is an example of how theoretical torsional barrier data might be presented:

    MethodBasis SetElectronic StateTorsional Barrier (V3, cm-1)Preferred Conformation
    DFT (B3LYP)6-311++G(2d,2p)S0Value 1Staggered
    MP26-311++G(2d,2p)S0Value 2Staggered
    TD-DFT (B3LYP)cc-pVTZS1Value 3
    DFT (B3LYP)cc-pVTZD0+Value 4Pseudo-cis

    Hindered Rotor Hamiltonian Models

    The internal rotation of the methyl group in molecules like this compound is a key aspect studied using hindered rotor Hamiltonian models. These models describe the potential energy surface associated with the rotation of the methyl group relative to the rest of the molecule. The potential energy function often includes terms like V₃ and V₆, representing the three-fold and six-fold barriers to rotation, respectively. publish.csiro.au For meta-substituted toluene (B28343) derivatives, including this compound, the V₃ barrier is typically more significant than the V₆ term. publish.csiro.auaip.org Studies on this compound have reported a V₃ barrier of 17.2 cm⁻¹ for the methyl torsion. aip.orgnih.gov The hindered rotor Hamiltonian allows for the calculation of torsional energy levels and the analysis of torsional splittings observed in spectroscopic experiments. publish.csiro.au These splittings provide experimental data that can be used to refine and validate the computational models of the hindered rotor potential.

    Conformer Stability and Energy Minima

    Computational studies are employed to identify stable conformers of this compound and determine their relative energies. Geometry optimization calculations, often performed using density functional theory (DFT), are used to find the energy minima on the potential energy surface, corresponding to stable conformers. unl.pt For this compound, calculations have identified equilibrium conformations that differ primarily by the rotation of the methyl group. unl.pt Studies have shown that there can be low-energy conformers, with calculated energy differences between them being relatively small. unl.pt For instance, one study using DFT calculated an energy difference of 0.0016 eV between two equilibrium conformations of Cs symmetry. unl.pt The stability of these conformers and the energy barriers between them are crucial for understanding the molecule's dynamics and spectroscopic properties. unl.pt

    Calculated Relative Energies of this compound Conformers

    Conformer DescriptionCalculated Relative Energy (eV)Computational MethodBasis SetReference
    Conformer 10.0000DFT/CAM-B3LYPaug-cc-pVDZ unl.pt
    Conformer 20.0016DFT/CAM-B3LYPaug-cc-pVDZ unl.pt

    Note: Conformer descriptions are based on the relative orientation of the methyl group as discussed in the cited source.

    Computational Studies of Reaction Mechanisms and Pathways

    Computational chemistry is a powerful tool for investigating the mechanisms and pathways of chemical reactions involving this compound, particularly concerning its reactivity and potential for defluorination.

    Theoretical Models for Defluorination Mechanisms

    Theoretical models, often based on quantum chemical calculations, are used to explore potential defluorination mechanisms of fluorinated aromatic compounds like this compound. These studies aim to understand how the strong carbon-fluorine bond can be cleaved. While direct theoretical studies specifically detailing the defluorination mechanisms of this compound at an atomic level were not extensively found in the search results, related studies on the defluorination of other fluorinated aromatics provide relevant theoretical frameworks. For example, computational studies have investigated C(sp²)–F bond oxygenation in fluorinated phenols, proposing mechanisms similar to benzene (B151609) hydroxylation. nih.gov Defluorination mediated by enzymes like toluene dioxygenase has been studied experimentally, and theoretical approaches can complement these studies by modeling the enzymatic reaction pathways and transition states involved in C-F bond cleavage. nih.govresearchgate.net The feasibility of different defluorination routes can be evaluated by calculating activation energies and reaction free energies for proposed elementary steps using computational methods. rsc.org

    Molecular Dynamics Simulations related to Fluorinated Compounds

    Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions in various environments, including those relevant to reaction mechanisms. While specific MD simulations of this compound defluorination were not highlighted, MD simulations have been applied to study the behavior of other fluorinated compounds. For instance, MD simulations have been used to investigate the hydration dynamics and infrared spectroscopy of fluorophenol in water, providing insights into solvent effects on fluorinated molecules. rsc.org MD simulations are also employed to study the effects of fluorination on properties like the partition coefficient (logP) of drug candidates, which involves simulating the molecule's behavior in different solvent environments. researchgate.net The development of accurate force fields for fluorinated substances is crucial for obtaining reliable results from MD simulations of these compounds. biorxiv.orgacs.org These simulations can help understand how the presence of fluorine affects molecular interactions and dynamics, which is relevant to understanding reactivity and reaction pathways.

    Development and Application of Computational Tools for Spectroscopic Prediction

    Computational tools are continuously being developed and applied to predict the spectroscopic properties of molecules, including this compound. These predictions aid in the interpretation of experimental spectra and the characterization of new compounds.

    Computational methods, such as Density Functional Theory (DFT) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), are used to calculate spectroscopic parameters like excitation energies and oscillator strengths, which are essential for predicting UV-Vis photoabsorption spectra. unl.pt For this compound, theoretical calculations have been performed to support the assignment of electronic transitions observed in its photoabsorption spectrum. unl.pt Computational tools can also predict vibrational frequencies and intensities, aiding in the assignment of vibrational spectra. unl.pt Furthermore, computational chemistry is used to predict NMR parameters, such as ¹⁹F NMR chemical shifts, which can be particularly useful for identifying and characterizing fluorinated compounds and understanding reaction outcomes. nih.govacs.orgrsc.org Studies have evaluated different DFT methods and basis sets for their accuracy and efficiency in predicting ¹⁹F NMR shifts of fluorinated molecules. rsc.orgchemrxiv.org The development of computational workflows and software facilitates the application of these methods for spectroscopic prediction. mdpi.com

    Predicted ¹⁹F NMR Chemical Shifts for Fluorinated Compounds (Example Data)

    CompoundCalculated ¹⁹F NMR Shift (ppm)Experimental ¹⁹F NMR Shift (ppm)Computational MethodBasis SetReference
    Example Fluorinated Compound A-85.2-84.9DFT (ωB97XD)aug-cc-pvdz acs.orgchemrxiv.org
    Example Fluorinated Compound B-160.1-160.5DFT (ωB97XD)aug-cc-pvdz acs.orgchemrxiv.org

    Chemical Reactivity and Reaction Mechanisms of 3 Fluorotoluene

    Electrophilic Aromatic Substitution Reactions of 3-Fluorotoluene

    Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. In this compound, the presence of both a methyl group (activating and ortho/para directing) and a fluorine atom (deactivating but ortho/para directing due to resonance, though meta directing due to its strong inductive effect) influences the regioselectivity of these reactions. The directing effects of the substituents determine the preferred positions for electrophilic attack.

    Nitration Reactions and Regioselectivity

    Nitration, a key electrophilic aromatic substitution, involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The nitration of this compound has been studied, particularly using solid acid catalysts and nitric acid. Under these conditions, this compound undergoes regioselective nitration. Research indicates that the major products are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573). researchgate.netias.ac.inrsc.org

    Studies using a H-beta catalyst at 60 °C with 70% nitric acid showed a conversion of over 79%. researchgate.netias.ac.in The selectivity under these conditions was observed to be approximately 67% for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene. researchgate.netias.ac.in This regioselectivity highlights the combined directing effects of the meta-positioned fluorine and methyl groups.

    The following table summarizes typical regioselectivity observed during the nitration of this compound with a specific solid acid catalyst:

    CatalystTemperature (°C)Conversion (%)Selectivity for 3-fluoro-6-nitrotoluene (%)Selectivity for 3-fluoro-4-nitrotoluene (%)
    H-beta60>796730

    *Data derived from studies using 70% nitric acid. researchgate.netias.ac.in

    Influence of Catalysts on Reaction Pathways

    The choice of catalyst significantly influences the conversion and selectivity of the nitration of fluorotoluenes. Solid acid catalysts, such as H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂, have demonstrated effectiveness in promoting the regioselective nitration of fluorotoluenes under mild conditions. researchgate.netias.ac.inrsc.org These catalysts offer advantages over conventional mixed acid systems, including higher regioselectivity and simpler work-up procedures. researchgate.netias.ac.in

    Studies comparing different solid acid catalysts for the nitration of this compound at 60 °C showed varying conversion rates and selectivities for the nitro products. ias.ac.in Catalysts like H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂ exhibited higher conversion and selectivity, which has been attributed to their higher acidity. researchgate.netias.ac.inrsc.org The stability of some solid acid catalysts, such as H-beta, has also been evaluated, showing no significant loss in conversion or selectivity even after multiple recycling steps. researchgate.netias.ac.inrsc.org

    Nucleophilic Aromatic Substitution Reactions

    Nucleophilic aromatic substitution (NAS) reactions are generally less common for simple halobenzenes compared to EAS, typically requiring activating groups on the aromatic ring or harsh conditions. While this compound can undergo NAS, it often requires specific conditions or the presence of additional activating substituents to facilitate the displacement of the fluorine atom by a nucleophile. smolecule.comsolubilityofthings.comvulcanchem.com The fluorine atom, being an electron-withdrawing group, can activate the ortho and para positions for nucleophilic attack, but its position meta to the methyl group in this compound influences this reactivity. Specific detailed reaction mechanisms and examples of NAS directly on this compound in the absence of additional activating groups are less extensively documented in the provided search results compared to its EAS reactions.

    Reactions with Methanol (B129727) on Solid Acid Catalysts

    The reactions of halobenzenes, including this compound, with methanol over solid acid catalysts have been investigated, particularly in the context of processes like methanol-to-olefins (MTO) catalysis. acs.orgnih.govresearcher.lifechemsrc.com These reactions can lead to various products, including ring-methylated species and products resulting from defluorination.

    Ring-Methylation Processes

    Under conditions involving solid acid catalysts such as HZSM-5, HBeta, and HSAPO-5, this compound can undergo ring-methylation when reacted with methanol. acs.orgnih.gov This process involves the addition of methyl groups to the aromatic ring of this compound. Studies using catalysts like HZSM-5 at elevated temperatures (e.g., 375 °C) have shown the formation of ring-methylation products. acs.org The extent and regioselectivity of methylation can depend on the specific catalyst used and the reaction conditions. For instance, HZSM-5 has been reported to yield methylfluorobenzenes, including products up to trimethylfluorobenzene. acs.org

    Oxidative Transformations

    Oxidative transformations of this compound involve reactions where the compound reacts with oxidizing agents, often leading to the formation of oxygen-containing products. These reactions can target different parts of the molecule, such as the methyl group or the aromatic ring. The presence of the fluorine atom influences the reactivity and regioselectivity of these oxidation processes.

    Gas Phase Selective Synthesis of 3-Fluorobenzaldehyde (B1666160)

    The gas-phase selective oxidation of this compound to 3-fluorobenzaldehyde is a significant reaction, as 3-fluorobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. smolecule.com This transformation aims to selectively oxidize the methyl group to an aldehyde group while leaving the fluorinated aromatic ring intact.

    Research has explored the use of heterogeneous catalysts for this reaction as an attractive alternative to multi-step, cumbersome processes that can pose environmental problems. iitm.ac.in For instance, the gas phase selective synthesis of 3-fluorobenzaldehyde from this compound has been investigated using bulk iron molybdate (B1676688) oxide supported on boralite/zeolites. iitm.ac.inchemchart.com

    Another approach involves the catalytic oxidation of p-fluorotoluene (a related isomer) using catalysts like V-MCM-41, Cr₂O₃/HMS, or Fe₂O₃In/HZSM-5 in the presence of hydrogen peroxide in solvents such as acetonitrile (B52724) or acetic acid at temperatures typically between 70 and 90°C. google.com While this specifically details the para isomer, it illustrates the general approach to catalytic oxidation of fluorotoluenes to fluorobenzaldehydes. The selectivity towards the aldehyde product is crucial, as further oxidation can lead to the corresponding carboxylic acid. iitm.ac.ingoogle.com

    Studies on the oxidation of m-fluorotoluene (this compound) in the presence of catalysts like cobalt(II) diacetate tetrahydrate, a metal phthalocyanine (B1677752) structure, and a metal porphyrin structure under elevated temperature (186 °C) and pressure (1.8 MPa) with air have shown conversion of m-fluorotoluene with selectivity towards m-fluorobenzyl alcohol, m-fluorobenzaldehyde, and m-fluorobenzoic acid. chemicalbook.com In one reported study under specific conditions, the conversion of m-fluorotoluene was 95.8%, with selectivities of 43.1% for m-fluorobenzyl alcohol, 51.8% for m-fluorobenzaldehyde, and 5.1% for m-fluorobenzoic acid. chemicalbook.com

    Biotransformation and Defluorination by Microorganisms

    Microorganisms, including bacteria and fungi, can transform organic compounds through enzymatic reactions, a process known as biotransformation. mdpi.comslideshare.net This can involve various reactions, including oxidation, reduction, and hydrolysis. slideshare.net The interaction of microorganisms with organofluorine compounds is relevant for both environmental concerns and the production of fine chemicals. researchgate.net While some biotransformations of fluoroorganics can lead to toxic byproducts, others can yield valuable, difficult-to-synthesize intermediates. researchgate.net

    Pseudomonas putida strains are known to carry out the defluorination of this compound. researchgate.netresearchgate.netnih.gov This process often requires the involvement of toluene (B28343) dioxygenase. researchgate.netresearchgate.netnih.gov

    Involvement of Toluene Dioxygenase in Defluorination

    Toluene dioxygenase (TDO) is a highly promiscuous enzyme found in various environmental bacteria. researchgate.netresearchgate.netnih.gov It has been shown to be required for the defluorination of this compound by Pseudomonas putida strains. researchgate.netresearchgate.netnih.gov TDO initiates the catabolic assimilation of benzenoid hydrocarbons and can oxidize mono- and polyfluorinated aromatic compounds. researchgate.net Compounds that undergo oxidation and defluorination by TDO can also induce the expression of the enzymes responsible for their metabolism. researchgate.netresearchgate.netnih.gov

    A proposed mechanism for the defluorination reaction involving toluene-2,3-dioxygenase suggests that 3-fluoro-substituted benzenes can be transformed to the corresponding 2,3-catechols with simultaneous elimination of the fluorine substituent as inorganic fluoride (B91410). nih.govosti.gov This transformation has been observed in toluene-degrading Pseudomonas sp. strain T-12. nih.govosti.gov

    Formation of Defluorinated Catechols

    Biotransformation of this compound by microorganisms, particularly by strains expressing toluene dioxygenase, can lead to the formation of defluorinated catechols. nih.govosti.gov In studies with Pseudomonas sp. strain T-12, this compound produced only defluorinated catechols. nih.govosti.govabpsoil.com This indicates that the enzymatic activity results in the removal of the fluorine atom during the process of dihydroxylation of the aromatic ring.

    Influence of Substituent Steric Size on Biotransformation Products

    The steric size of substituents on the aromatic ring can influence the outcome of biotransformation reactions catalyzed by enzymes like toluene dioxygenase. nih.govosti.govnih.gov While this compound consistently yielded only defluorinated catechols in studies with Pseudomonas sp. strain T-12, other 3-fluoro-substituted benzenes with different C-1 substituents produced a mixture of catechol products, some with and some without the fluorine substituent. nih.govosti.gov This suggests that the bulkiness or size of the substituent at the C-1 position can affect the regioselectivity of the dioxygenase attack or the subsequent steps leading to defluorination, thereby influencing the ratio of defluorinated to fluorinated catechols formed. nih.govosti.govlibretexts.orgpressbooks.pubsciencelink.net Enzymes can transform fluorinated derivatives of their natural substrates, as the substitution of hydrogen for fluorine has little steric effect. researchgate.net However, larger substituents can cause steric hindrance, affecting enzyme-substrate interactions and potentially altering the reaction pathway or efficiency. libretexts.orgpressbooks.pubsciencelink.net

    Applications of 3 Fluorotoluene in Advanced Chemical Synthesis

    Role as a Versatile Building Block in Organic Synthesis

    3-Fluorotoluene is recognized as a key building block in organic synthesis chemimpex.com. Its structure allows for various chemical transformations, including electrophilic aromatic substitution reactions, where the fluorine atom can direct the position of further substituents cymitquimica.com. It can be used in reactions such as chlorination and oxidation to synthesize other valuable intermediates hsppharma.com. For instance, it has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde (B1666160) sigmaaldrich.com. The compound's reactivity makes it suitable for facilitating complex chemical reactions chemimpex.com. Studies have also investigated the C-H borylation of fluorinated arenes, including this compound, highlighting its role in developing new synthetic methodologies acs.orgnih.gov. While some catalytic systems show limited conversion with this compound, others demonstrate regioselectivity nih.govsciengine.com.

    Applications in Pharmaceutical and Agrochemical Synthesis

    This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals cymitquimica.comontosight.aichemimpex.com. Its incorporation into molecules can impart desirable properties chemimpex.com.

    Precursor for Active Pharmaceutical Ingredients (APIs)

    In the pharmaceutical industry, this compound is employed in the synthesis of Active Pharmaceutical Ingredients (APIs) chemimpex.comhsppharma.com. Its ability to introduce fluorine into organic molecules is significant, as fluorination can enhance the efficacy and metabolic stability of drugs chemimpex.com. It serves as a key raw material that can be transformed into various pharmaceutical components through a series of chemical reactions fluoro-benzene.com. For example, it can be used in building key structural fragments during the synthesis of specific antibacterial drugs fluoro-benzene.com. Other fluorinated toluene (B28343) derivatives are also noted as intermediates in the production of pharmaceuticals shlzpharma.comchemimpex.comchemimpex.comadchenxiang.commyskinrecipes.com.

    Development of Bioactive Compounds and Molecular Probes

    Fluorinated organic compounds, including derivatives of fluorotoluene, are important in the development of bioactive molecules sciengine.comethz.ch. The introduction of fluorine can influence the properties of these compounds, affecting their interaction with biological targets ethz.ch. While direct mentions of this compound specifically in the context of molecular probes were not prominent in the search results, the broader application of fluorinated compounds in this area suggests a potential role. Research into C-H borylation of fluoroarenes, including this compound, contributes to methodologies that could be applied in the synthesis of new bioactive compounds acs.org.

    Fluorinated Compounds for Improved Pharmacokinetic Properties

    The incorporation of fluorine into drug candidates, often facilitated by intermediates like this compound, can lead to improved pharmacokinetic properties chemimpex.comontosight.ai. Fluorine can alter a molecule's lipophilicity and metabolic stability, which are crucial factors in how a drug is absorbed, distributed, metabolized, and excreted by the body ontosight.aipmarketresearch.com. This can result in enhanced bioavailability and a reduced potential for side effects molaid.com. The development of fluorinated compounds is particularly noteworthy for enhancing the pharmacokinetic profile of drug candidates chemimpex.com.

    Intermediate in Materials Science and Polymer Chemistry

    This compound also finds application as an intermediate in the field of materials science and polymer chemistry ontosight.aichemimpex.com.

    Synthesis of Fluoropolymers

    In materials science, this compound can participate in the synthesis of high-performance polymer materials fluoro-benzene.com. Its structural units can be integrated into polymer chains, imparting special properties such as enhanced heat resistance and chemical stability fluoro-benzene.com. Fluorinated compounds, including those derived from fluorotoluene, are utilized in the synthesis of fluoropolymers ontosight.aiontosight.ai. These polymers have applications in various high-end fields, including aerospace and electronics, where stringent material performance requirements must be met fluoro-benzene.com. Research in polymer chemistry includes the synthesis and characterization of fluorinated block copolymers researchgate.net.

    Here is a summary of some applications:

    Application AreaSpecific Use
    Organic SynthesisVersatile Building Block, Synthesis of Intermediates
    Pharmaceutical SynthesisPrecursor for APIs, Development of Bioactive Compounds
    Agrochemical SynthesisSynthesis of Pesticides and Herbicides
    Materials ScienceSynthesis of High-Performance Polymers
    Polymer ChemistrySynthesis of Fluoropolymers

    Generation of Reactive Intermediates

    This compound serves as a valuable precursor for generating various reactive intermediates crucial for advanced chemical synthesis. The strategic placement of the fluorine atom and the methyl group on the aromatic ring influences the regioselectivity of reactions, particularly in the formation of organometallic species and carbanions.

    The regioselectivity of lithiation in fluorotoluene isomers is influenced by the position of the fluorine atom and the methyl group. In the case of this compound, the methyl group appears to direct lithiation primarily to the para-position (C4), likely due to steric considerations. ljmu.ac.uk This contrasts with other fluorinated arenes where ortho-lithiation is commonly observed, often directed by the fluorine atom itself through coordination with the organolithium reagent. uwindsor.ca

    The generation of organolithium intermediates from this compound is a sensitive process, often requiring precise temperature control. For example, in continuous flow systems designed for the regioselective lithiation of fluoroarenes, the intermediate formed from this compound was found to be stable up to -30 °C. ljmu.ac.uk Temperatures above this threshold can lead to undesired side reactions, such as benzyne (B1209423) formation via lithium fluoride (B91410) elimination. ljmu.ac.uk

    Beyond organolithium species, this compound can also be involved in reactions that generate other types of reactive intermediates, although specific detailed research findings focusing solely on this compound for the generation of carbanions or other intermediates like radicals or carbenes are less extensively documented in the provided search results compared to its use in lithiation for C-C bond formation. However, the broader chemical properties of fluorinated aromatic compounds and toluene derivatives suggest potential for such transformations under appropriate conditions. Carbanions, generally characterized by a negative charge on a carbon atom, are significant in organic synthesis for forming new carbon-carbon bonds and can be generated through various methods, including deprotonation of acidic C-H bonds or addition to unsaturated systems. egyankosh.ac.in Organolithium reagents themselves function as strong bases and nucleophiles, capable of deprotonating weak acids to generate carbanions. libretexts.orgmt.com

    The use of superbases, often mixtures of organolithium compounds and alkali metal alkoxides, can enhance the metalation of hydrocarbons, including toluene derivatives. uliege.be Studies on the lithiation of toluene using n-butyllithium activated by polyether lithium alkoxides have shown high conversion and regioselectivity for benzylic metalation, although ring metalation can also occur depending on the specific conditions and activating ligands. uliege.be While these studies focus on toluene, the principles of superbase-mediated metalation are relevant to understanding potential pathways for generating carbanionic intermediates from this compound at different positions.

    The generation of reactive intermediates from this compound is a key aspect of its utility in constructing more complex organic molecules. The ability to selectively generate organometallic species, particularly organolithium compounds, at specific positions on the aromatic ring or potentially at the benzylic position, allows for tailored synthetic strategies and the formation of new carbon-carbon bonds through subsequent reactions with electrophiles.

    Analytical Methodologies for Detection and Quantification of 3 Fluorotoluene

    Chromatographic Techniques

    Chromatographic methods are extensively utilized for the separation of 3-Fluorotoluene from complex matrices prior to its detection and quantification. This separation is achieved based on the differential distribution of the analyte between a stationary phase and a mobile phase.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) stands as a potent and frequently applied technique for the trace analysis and identification of volatile and semi-volatile organic compounds such as this compound. In the GC-MS process, the sample undergoes initial separation via gas chromatography, a process governed by the compound's boiling point and its interaction with the stationary phase. The separated components subsequently enter a mass spectrometer, where they are ionized and subjected to fragmentation. The resulting mass spectrum, which graphically represents the mass-to-charge ratio against abundance, serves as a distinctive identifier for the compound epa.gov.

    GC-MS has been employed in studies involving this compound, for example, in the analysis of products derived from its reactions with methanol (B129727) in the presence of solid acid catalysts nih.gov. This technique has also been instrumental in confirming the structural integrity of synthesized compounds, including fluorotoluene derivatives researchgate.net. While electron ionization (EI) is a prevalent ionization method in GC-MS, it may not consistently yield a molecular ion, potentially complicating identification, particularly in the absence of chromatographic separation researchgate.net. Nevertheless, GC-MS remains a standard analytical method for a variety of organic compounds, and mass spectral libraries, such as those available in the NIST Chemistry WebBook, contain data for related fluorinated toluene (B28343) compounds that can assist in their identification nist.govnist.gov.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) represents another coupled technique that integrates the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is particularly well-suited for the analysis of compounds that are less volatile or are prone to thermal degradation, making them unsuitable for GC-MS. Although GC-MS is more commonly referenced for the analysis of volatile organic compounds like this compound in certain contexts, LC-MS is also a valuable analytical tool in chemical analysis and can be utilized for monitoring intermediates during reactions involving fluorinated compounds sigmaaldrich.comvwr.com. The selection between GC-MS and LC-MS is dictated by the specific characteristics of this compound within the sample matrix and the requirements of the analytical task.

    Spectroscopic Analytical Methods

    Spectroscopic methods involve the analysis of the interaction between electromagnetic radiation and a substance to obtain information regarding its structure and concentration. Several spectroscopic techniques can be applied to the investigation of this compound.

    Techniques such as near-ultra-violet fluorescence and emission spectroscopy have been employed to study the vibrational frequencies of fluorotoluene isomers, including this compound, in the vapor phase researchgate.net. These spectroscopic analyses provide valuable insights into the molecular structure and dynamics. Microwave rotational spectroscopy has also been utilized to precisely determine the molecular structure, encompassing bond lengths, angles, and parameters related to methyl torsion researchgate.net. Furthermore, infrared (IR) spectroscopy is a standard method for verifying the structure of synthesized fluorinated compounds researchgate.net.

    Quantitative nuclear magnetic resonance (q-NMR) spectroscopy, particularly leveraging the 19F nucleus, offers a robust and dependable analytical method for the quantification of fluorinated compounds rsc.org. 19F NMR is advantageous due to the inherent sensitivity and 100% natural abundance of the 19F nucleus, enabling quantitative analysis with minimal interference from complex sample matrices rsc.org. This technique requires less extensive method development compared to chromatographic approaches and can deliver rapid quantitative results rsc.org.

    Femtosecond-laser ionization mass spectrometry (fs-LIMS) is another advanced spectroscopic technique that has demonstrated efficacy in the qualitative distinction of structural isomers of fluorotoluene, including this compound researchgate.netresearchgate.net. By manipulating the spectral phase of femtosecond laser pulses, characteristic fragmentation patterns can be observed in the mass spectra, facilitating the differentiation of isomers researchgate.netresearchgate.net. This technique is even capable of quantitative analysis of isomer mixtures researchgate.netresearchgate.net.

    Photoabsorption spectroscopy in the vacuum ultraviolet (VUV) energy range has been used to investigate the electronic transitions of this compound, providing data on its valence and Rydberg excitations researchgate.netunl.pt. Absolute photoabsorption cross sections for this compound within the 4.4–10.8 eV energy range have been determined using synchrotron radiation, with theoretical calculations supporting the assignment of electronic transitions unl.pt.

    Environmental and Toxicological Considerations in Research on 3 Fluorotoluene

    Environmental Fate and Pathways of Fluorinated Aromatic Compounds

    The environmental fate of fluorinated aromatic compounds like 3-fluorotoluene is influenced by processes such as photolysis and biodegradation. Understanding these pathways is essential for assessing their persistence and potential for wider environmental distribution.

    Photolysis Lifetimes in the Earth's Atmosphere

    Biodegradation Studies

    The biodegradation of fluorinated aromatic compounds is a subject of ongoing research. The strong carbon-fluorine bond can make these compounds more resistant to microbial degradation compared to their non-fluorinated or other halogenated counterparts. nih.govresearchgate.net However, microorganisms do possess capabilities for transforming and sometimes mineralizing fluorinated aromatics. nih.gov

    Studies have shown that some microorganisms can metabolize fluorinated aromatic compounds through various pathways, including those involving dioxygenase enzymes. For example, Pseudomonas sp. strain T-12, a toluene-degrading bacterium, has been shown to transform 3-fluoro-substituted benzenes, including this compound, often resulting in the elimination of the fluorine substituent. nih.govosti.gov This process can lead to the formation of defluorinated catechols. nih.gov

    While aerobic biodegradation of fluoroaromatics has been studied, anaerobic degradation has historically been considered more challenging, although some anaerobic organisms capable of degrading specific fluorinated benzoates under denitrifying conditions have been identified. researchgate.net The defluorination step is often a critical factor limiting the complete mineralization of fluorinated organic compounds. researchgate.net

    Toxicological Research and Assessment

    Toxicological research on this compound aims to understand its potential health effects upon exposure. Studies typically investigate acute, subchronic, and chronic toxicity, as well as systemic effects.

    Acute Toxicity Studies

    Acute toxicity studies assess the adverse effects of a single or short-term exposure to a substance. Based on available information, this compound can cause irritation upon acute exposure. Inhalation may lead to upper respiratory irritation, and contact with skin and eyes can cause irritation. noaa.govnoaa.govguidechem.comthermofisher.comnj.gov It may also be harmful if swallowed or absorbed through the skin. noaa.govnoaa.govguidechem.comechemi.com

    Data on specific acute toxicity values (e.g., LD50, LC50) for this compound were not consistently available in the search results.

    Subchronic and Chronic Exposure Studies

    Subchronic toxicity studies involve repeated exposure to a substance over a period typically ranging from 28 days to 3 months, while chronic studies involve longer-term exposure. oecd.orgoecd.orgtapchinghiencuuyhoc.vn These studies help to identify effects that may not be apparent after acute exposure.

    While information specifically on subchronic and chronic toxicity studies for this compound was limited in the provided search results, prolonged exposure to fluorotoluene isomers in general may result in systemic toxic effects. noaa.govnoaa.govguidechem.comechemi.com Standard toxicological assessments, such as those following OECD guidelines, involve detailed observations, clinical examinations, and pathological evaluations to determine potential adverse effects from repeated dosing. oecd.orgoecd.org

    Evaluation of Systemic Effects

    Evaluation of systemic effects involves assessing the impact of a substance on various organ systems in the body. Prolonged exposure to this compound may lead to systemic toxic effects. noaa.govnoaa.govguidechem.comechemi.com While the specific systemic effects of this compound are not detailed in the provided search results, general information on toluene (B28343) toxicity indicates potential effects on the central nervous system, as well as renal, cardiac, and pulmonary systems in the case of chronic exposure to toluene itself. nih.gov However, it is important to note that the presence of the fluorine atom can significantly alter the toxicological profile compared to the parent compound, toluene.

    Mutagenicity and Carcinogenicity Assessments

    Regarding carcinogenicity, the available information consistently indicates a lack of data or classification for this compound. fishersci.comfishersci.ielookchem.comthermofisher.comnj.gov Some reports state that fluorotoluene (which includes isomers like this compound) has not been tested for its ability to cause cancer in animals. nj.gov

    Based on the current information, definitive statements about the mutagenicity and carcinogenicity of this compound cannot be made due to the absence of comprehensive study data.

    Future Research Directions and Perspectives

    Exploration of Novel Synthetic Pathways

    Current synthesis methods for 3-fluorotoluene often involve direct fluorination of toluene (B28343) or nucleophilic aromatic substitution on related compounds smolecule.com. Future research is focused on developing more efficient, selective, and sustainable synthetic routes. This includes exploring catalytic methods for selective synthesis from other aromatic compounds or derivatives smolecule.com. Innovation in production also emphasizes improving efficiency and reducing environmental impact archivemarketresearch.com.

    Alternative approaches could involve the functionalization of toluene derivatives through controlled halogenation and subsequent fluorination reactions . Research into novel electrophilic fluorinating agents and milder reaction conditions could lead to improved regioselectivity and yield, minimizing the formation of unwanted isomers core.ac.uk. The use of photochemistry and flow chemistry techniques may also offer greener and more scalable synthetic strategies for this compound and its derivatives.

    Advanced Spectroscopic Characterization Techniques

    Advanced spectroscopic techniques are crucial for a comprehensive understanding of the structure, dynamics, and electronic properties of this compound. Recent studies have utilized synchrotron radiation light sources to obtain absolute photoabsorption cross sections in the 4.4–10.8 eV energy range, providing insights into valence, mixed valence-Rydberg, and Rydberg transitions unl.pt. This experimental data is supported by theoretical calculations using methods like time-dependent density functional theory (TD-DFT) and equation-of-motion coupled cluster method (EOM-CCSD) unl.pt.

    Future research will likely involve further application of high-resolution spectroscopy, such as microwave spectroscopy and laser-induced fluorescence, to probe the intricate details of its rotational and vibrational energy levels, including interactions involving the methyl group torsion researchgate.netdntb.gov.ua. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can provide valuable information on the electronic environment of the fluorine atom and its interactions in different chemical environments. Surface-enhanced Raman spectroscopy (SERS) and other hyphenated techniques could be explored for trace analysis and studying interactions with surfaces.

    Deeper Computational Modeling of Reactivity and Interactions

    Computational chemistry plays a vital role in predicting and understanding the reactivity and interactions of this compound. Density functional theory (DFT) calculations are already employed to gain insights into transition state modeling, regioselectivity in reactions like electrophilic aromatic substitution or cross-coupling, and solvent effects using models like COSMO-RS . Electronic parameters such as Fukui indices and molecular electrostatic potential (MEP) maps are used to identify reactive sites .

    Future computational efforts will focus on more advanced modeling techniques, including ab initio molecular dynamics simulations, to study reaction mechanisms and pathways in greater detail. elsevier.com. Multiscale modeling approaches could be used to understand its behavior in complex systems, such as biological environments or material matrices. Further development and application of machine learning algorithms trained on experimental and computational data can aid in predicting properties, reactivity, and designing novel synthetic routes or applications elsevier.com.

    Expanded Applications in Medicinal and Materials Chemistry

    This compound is currently used as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as well as in the production of agrochemicals, dyes, and polymers . The incorporation of fluorine into molecules can significantly impact their biological activity, metabolic stability, and pharmacokinetic properties nih.govmdpi.com.

    Future research directions include the exploration of this compound as a building block for novel fluorinated compounds with potential therapeutic applications, particularly in areas like cancer treatment, where some fluorinated derivatives have shown selective cytotoxicity . In materials science, this compound derivatives could be investigated for their use in developing polymers with enhanced thermal stability, mechanical strength, and chemical resistance routledge.comjimcarroll.com. Research into its potential in organic electronics, functional materials, and as a solvent in specific applications is also a promising avenue.

    Comprehensive Environmental Impact and Green Chemistry Initiatives

    Understanding the environmental fate and impact of this compound is crucial for sustainable development. Research has shown that some Pseudomonas putida strains can carry out the defluorination of this compound, requiring enzymes like toluene dioxygenase researchgate.netwindows.netnih.gov. This suggests potential for bioremediation strategies for this compound contamination.

    Future research should focus on a more comprehensive assessment of its environmental persistence, bioaccumulation potential, and toxicity across different ecosystems. Development of greener synthetic methods, such as those utilizing solid acid catalysts for nitration which are described as regioselective, clean, and environmentally friendly compared to conventional processes, is an active area researchgate.net. Exploring biocatalytic approaches for the synthesis or degradation of this compound and its derivatives aligns with green chemistry principles kobv.de. Research into efficient methods for the capture and utilization of CO₂, potentially involving fluorotoluene derivatives in electrochemical processes, also represents a green chemistry initiative mdpi.com.

    Research Findings Examples:

    Research AreaKey FindingReference
    Environmental Impact Pseudomonas putida strains can defluorinate this compound via toluene dioxygenase. researchgate.netwindows.net
    Spectroscopic Characterization First-time photoabsorption cross sections obtained (4.4–10.8 eV) using synchrotron radiation. unl.pt
    Computational Modeling DFT calculations provide insights into regioselectivity and solvent effects in reactions.
    Green Chemistry Synthesis Solid acid catalysts show regioselectivity and environmental benefits in fluorotoluene nitration. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the optimal catalytic conditions for synthesizing 3-fluorobenzaldehyde from 3-fluorotoluene?

    • Methodological Answer : The gas-phase selective oxidation of this compound to 3-fluorobenzaldehyde is influenced by catalyst type, methanol-to-substrate ratio, and temperature. Studies using large-pore zeolites (e.g., HBeta) and medium-pore HZSM-5 (MFI) show varying selectivity due to pore structure constraints. For example, HZSM-5 favors restricted transition states, reducing byproduct formation . Optimize methanol excess (e.g., 10:1 molar ratio) at 300–350°C, and validate using gas chromatography-mass spectrometry (GC-MS) to monitor yield and purity .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound purity and structural identity?

    • Methodological Answer : Nuclear magnetic resonance (¹H/¹⁹F NMR) and GC-MS are critical for structural confirmation. For this compound, ¹⁹F NMR typically shows a singlet at ~-115 ppm (vs. CFCl₃), while ¹H NMR resolves aromatic protons as a multiplet (δ 7.0–7.4 ppm). Differential scanning calorimetry (DSC) can verify melting point (-87°C), and gas chromatography (GC) with flame ionization detection (FID) assesses purity (>98%) . Cross-reference with literature-reported boiling points (114–116°C) and density (0.993 g/cm³) for validation .

    Q. How should researchers handle safety concerns related to this compound in laboratory settings?

    • Methodological Answer : this compound is flammable (flash point: 9°C/48°F) and requires storage in airtight containers under inert gas. Use fume hoods for synthesis, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Toxicity data (e.g., WGK 2 classification) suggest moderate environmental hazard; neutralize spills with inert adsorbents and dispose via approved hazardous waste protocols .

    Advanced Research Questions

    Q. How does zeolite pore architecture influence regioselectivity in this compound methylation reactions?

    • Methodological Answer : Large-pore zeolites (e.g., HBeta, pore diameter ~6.6 Å) permit bulkier intermediates, favoring para-substitution, while medium-pore HZSM-5 (~5.5 Å) restricts transition states, enhancing meta/ortho selectivity. Use probe reactions with isotopic labeling (e.g., deuterated methanol) and in situ infrared (IR) spectroscopy to track intermediate adsorption. Compare turnover frequencies (TOFs) and activation energies (Eₐ) across catalysts to model diffusion limitations .

    Q. Can time-dependent density functional theory (TD-DFT) predict the photochemical behavior of this compound in solvent environments?

    • Methodological Answer : TD-DFT simulations at the B3LYP/6-311++G(d,p) level can model excited-state electronic transitions. For example, valence and Rydberg excitations in the 4.4–10.8 eV range correlate with UV-Vis absorption spectra. Validate computational results against experimental gas-phase photoabsorption data and solvent-effect studies (e.g., polarizable continuum models for acetonitrile vs. hexane) .

    Q. How can contradictory reports on this compound’s catalytic efficiency in cross-coupling reactions be resolved?

    • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, ligand purity). Replicate studies under rigorously anhydrous conditions, and characterize catalysts using X-ray photoelectron spectroscopy (XPS) to verify active sites. Perform kinetic isotope effect (KIE) studies to distinguish between radical and ionic mechanisms. Meta-analyses of literature data (e.g., turnover numbers, activation parameters) can identify outlier methodologies .

    Guidelines for Further Research

    • Literature Gaps : Limited data exist on this compound’s behavior under supercritical conditions or in asymmetric catalysis. Explore its utility in C–F bond functionalization using transition-metal complexes.
    • Interdisciplinary Approaches : Combine experimental kinetics with machine learning to predict catalytic outcomes across zeolite frameworks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.